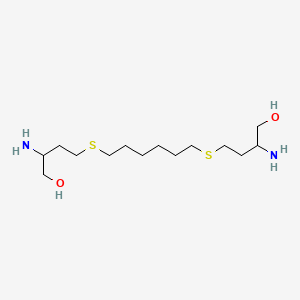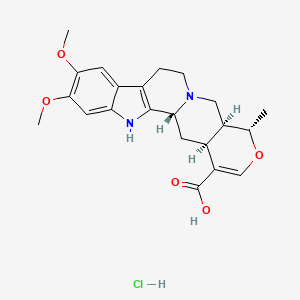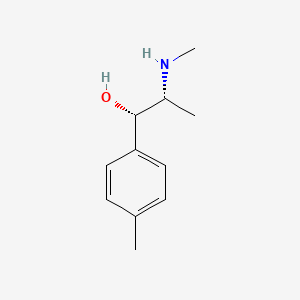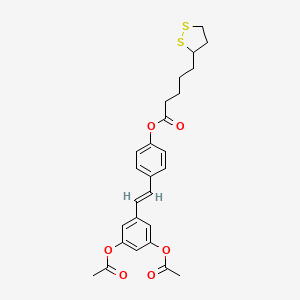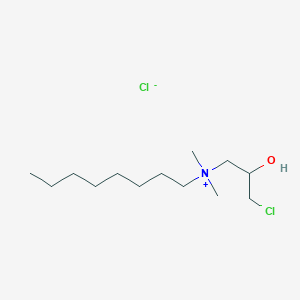
1-Methyl-4-phenyl-1lambda(5)-azabicyclo(2.2.2)octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-phenyl-1lambda(5)-azabicyclo(222)octan-3-ol is a complex organic compound that belongs to the class of bicyclic amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-phenyl-1lambda(5)-azabicyclo(2.2.2)octan-3-ol typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization.
Substitution Reactions: Introduction of the methyl and phenyl groups via nucleophilic or electrophilic substitution.
Hydroxylation: Addition of the hydroxyl group to the bicyclic structure.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Small-scale production using controlled reaction conditions.
Continuous Flow Chemistry: Large-scale production with continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-phenyl-1lambda(5)-azabicyclo(2.2.2)octan-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the bicyclic structure to form different derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various amines or alcohols.
Scientific Research Applications
1-Methyl-4-phenyl-1lambda(5)-azabicyclo(22
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic effects.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Methyl-4-phenyl-1lambda(5)-azabicyclo(2.2.2)octan-3-ol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic pathways.
Receptors: Binding to receptors to modulate biological responses.
Pathways: Influence on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenylpiperidine: A structurally related compound with similar properties.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects.
4-Phenylpiperidine: Another bicyclic amine with comparable chemical behavior.
Uniqueness
1-Methyl-4-phenyl-1lambda(5)-azabicyclo(2.2.2)octan-3-ol is unique due to its specific bicyclic structure and the presence of both methyl and phenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
7495-12-7 |
|---|---|
Molecular Formula |
C14H20NO+ |
Molecular Weight |
218.31 g/mol |
IUPAC Name |
1-methyl-4-phenyl-1-azoniabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C14H20NO/c1-15-9-7-14(8-10-15,13(16)11-15)12-5-3-2-4-6-12/h2-6,13,16H,7-11H2,1H3/q+1 |
InChI Key |
HWSJHLHRHLEJPM-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]12CCC(CC1)(C(C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


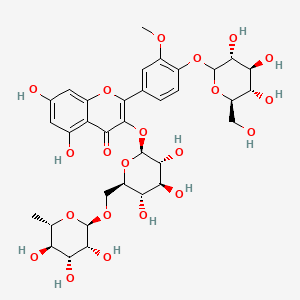

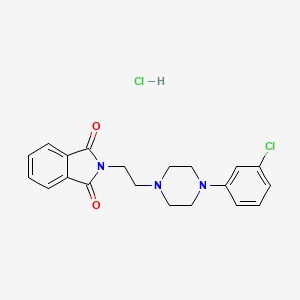



![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)
